molecular formula C14H13N3O2S B11990252 N-Allyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide

N-Allyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide

Cat. No.: B11990252
M. Wt: 287.34 g/mol
InChI Key: BUCAWWSFKCJWQD-UHFFFAOYSA-N
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Description

N-Allyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is a chemical compound that belongs to the class of oxalamides It is characterized by the presence of an allyl group, a phenyl-thiazolyl moiety, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide typically involves the reaction of allyl amine with 4-phenyl-thiazol-2-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired oxalamide product.

Industrial Production Methods

While specific industrial production methods for N-Allyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The oxalamide functional group can be reduced to form amines or other reduced products.

    Substitution: The phenyl-thiazolyl moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxalamide group may produce amines.

Scientific Research Applications

N-Allyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-Allyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide involves its interaction with specific molecular targets and pathways. The phenyl-thiazolyl moiety is known to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-N’-(4-methyl-thiazol-2-yl)-oxalamide
  • N-Allyl-N’-(4-ethyl-thiazol-2-yl)-oxalamide
  • N-Allyl-N’-(4-phenyl-imidazol-2-yl)-oxalamide

Uniqueness

N-Allyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is unique due to the presence of the phenyl-thiazolyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N'-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enyloxamide

InChI

InChI=1S/C14H13N3O2S/c1-2-8-15-12(18)13(19)17-14-16-11(9-20-14)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,15,18)(H,16,17,19)

InChI Key

BUCAWWSFKCJWQD-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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